molecular formula C26H32N2O5 B5158636 1-(4-biphenylylcarbonyl)-4-(3-methylcyclohexyl)piperazine oxalate

1-(4-biphenylylcarbonyl)-4-(3-methylcyclohexyl)piperazine oxalate

Cat. No. B5158636
M. Wt: 452.5 g/mol
InChI Key: HJOYFMLNZLIFFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-biphenylylcarbonyl)-4-(3-methylcyclohexyl)piperazine oxalate, also known as BCT-100, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BCT-100 is a small molecule that belongs to the piperazine class of compounds and has been found to exhibit promising results in preclinical studies.

Mechanism of Action

The exact mechanism of action of 1-(4-biphenylylcarbonyl)-4-(3-methylcyclohexyl)piperazine oxalate is not fully understood, but it is believed to act on multiple targets in the central nervous system. This compound has been found to modulate the activity of various neurotransmitters, including dopamine, serotonin, and norepinephrine, which are involved in the regulation of mood, cognition, and behavior. This compound also has been found to have antioxidant and anti-inflammatory properties, which can contribute to its neuroprotective effects.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects, including the modulation of neurotransmitter activity, the inhibition of cancer cell growth, and the reduction of oxidative stress and inflammation. This compound has also been found to improve cognitive function and memory in animal models of Alzheimer's disease and can reduce anxiety and depression-like behaviors in animal models of anxiety and depression disorders.

Advantages and Limitations for Lab Experiments

1-(4-biphenylylcarbonyl)-4-(3-methylcyclohexyl)piperazine oxalate has several advantages for lab experiments, including its high purity, stability, and solubility in water and organic solvents. This compound also exhibits low toxicity and has been found to have no significant adverse effects in animal studies. However, the limitations of this compound include its limited availability and the need for further studies to fully understand its mechanism of action and potential therapeutic applications.

Future Directions

There are several future directions for the research and development of 1-(4-biphenylylcarbonyl)-4-(3-methylcyclohexyl)piperazine oxalate. One direction is to investigate the potential therapeutic applications of this compound in human clinical trials, particularly in the fields of neurology and psychiatry. Another direction is to explore the potential use of this compound as a chemotherapeutic agent in the treatment of cancer. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to identify potential targets for drug development.

Synthesis Methods

The synthesis of 1-(4-biphenylylcarbonyl)-4-(3-methylcyclohexyl)piperazine oxalate involves the reaction of 4-biphenylcarboxylic acid and 3-methylcyclohexylamine in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), followed by the formation of the oxalate salt. The yield of the synthesis is approximately 50%, and the purity of the compound can be achieved through recrystallization.

Scientific Research Applications

1-(4-biphenylylcarbonyl)-4-(3-methylcyclohexyl)piperazine oxalate has been found to exhibit potential therapeutic applications in various fields, including neurology, psychiatry, and oncology. In neurology, this compound has been shown to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease. In psychiatry, this compound has been found to have anxiolytic and antidepressant effects in animal models of depression and anxiety disorders. In oncology, this compound has been shown to inhibit the growth of various cancer cell lines and can induce apoptosis in cancer cells.

properties

IUPAC Name

[4-(3-methylcyclohexyl)piperazin-1-yl]-(4-phenylphenyl)methanone;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N2O.C2H2O4/c1-19-6-5-9-23(18-19)25-14-16-26(17-15-25)24(27)22-12-10-21(11-13-22)20-7-3-2-4-8-20;3-1(4)2(5)6/h2-4,7-8,10-13,19,23H,5-6,9,14-18H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJOYFMLNZLIFFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(C1)N2CCN(CC2)C(=O)C3=CC=C(C=C3)C4=CC=CC=C4.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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